molecular formula C21H22BrN3OS B4614564 N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

Cat. No. B4614564
M. Wt: 444.4 g/mol
InChI Key: ZREKBPPWXQTYMC-UHFFFAOYSA-N
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Description

The compound of interest, N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea, belongs to a class of compounds known for their varied biological activities and potential applications in materials science. Although the specific compound's detailed studies are scarce, research on similar thiadiazole ureas offers insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiadiazole ureas typically involves the reaction of amino-thiadiazoles with isocyanates or carbonyl compounds to form the urea linkage. For example, Xin et al. (2006) described the synthesis of a similar compound through the reaction of 2-amino-5-styryl-1,3,4-thiadiazole with 4-bromobenzoyl isocyanate, showcasing the methodology that might be applied to our compound of interest (S. Xin, 2006).

Molecular Structure Analysis

X-ray crystallography reveals that thiadiazole ureas often exhibit nearly planar structures due to the conjugation within the thiadiazole ring and the urea moiety. These compounds can form dimers through hydrogen bonding and engage in π-π interactions, as demonstrated in the crystal structure study by Xin et al. (2006) (S. Xin, 2006).

Chemical Reactions and Properties

Thiadiazole ureas react with electrophiles and nucleophiles at different positions depending on the substitution pattern. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl rings. Directed lithiation, as discussed by Smith et al. (2013), could be applied to introduce further functional groups into the molecule (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of thiadiazole ureas depend on the nature of substituents. The planarity and hydrogen bonding potential often lead to high melting points and moderate to low solubility in common organic solvents. The crystal packing is typically dominated by hydrogen bonding and π-stacking interactions, which can be inferred from the analysis presented by Xin et al. (2006) (S. Xin, 2006).

properties

IUPAC Name

1-(2-bromophenyl)-3-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3OS/c1-13-18(14-9-11-15(12-10-14)21(2,3)4)24-20(27-13)25-19(26)23-17-8-6-5-7-16(17)22/h5-12H,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREKBPPWXQTYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea
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N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea

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